molecular formula C15H13ClO2 B572574 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid CAS No. 1365272-40-7

4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid

Cat. No.: B572574
CAS No.: 1365272-40-7
M. Wt: 260.717
InChI Key: POWDTCHDMMYCBO-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid is an organic compound with a complex aromatic structure. This compound is characterized by the presence of a chloro group and a methyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives. Substitution reactions can result in a variety of substituted benzoic acids.

Scientific Research Applications

4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, which are crucial for the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoic acid: Similar structure but lacks the methyl group on the phenyl ring.

    3-Methylbenzoic acid: Similar structure but lacks the chloro group on the phenyl ring.

    2-Chloro-5-methylbenzoic acid: Similar structure but the position of the chloro and methyl groups are different.

Uniqueness

4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique arrangement allows for distinct interactions with molecular targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(2-chloro-5-methylphenyl)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-9-3-6-14(16)13(7-9)12-5-4-11(15(17)18)8-10(12)2/h3-8H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWDTCHDMMYCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C2=C(C=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742895
Record name 2'-Chloro-2,5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-40-7
Record name 2'-Chloro-2,5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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